3-Pyridazineacetonitrile, 6-(trifluoromethyl)- is a chemical compound classified under heterocyclic compounds, specifically pyridazines. It features a trifluoromethyl group, which significantly influences its chemical reactivity and properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics and potential applications.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and safety information for laboratory use. The empirical formula for 3-pyridazineacetonitrile, 6-(trifluoromethyl)- is C6H4F3N3, with a molecular weight of approximately 189.11 g/mol.
3-Pyridazineacetonitrile, 6-(trifluoromethyl)- falls under the classification of heterocyclic compounds. It is specifically categorized as a pyridazine derivative, which means it contains a six-membered ring structure with two adjacent nitrogen atoms.
The synthesis of 3-pyridazineacetonitrile, 6-(trifluoromethyl)- can be achieved through various methods. One common approach involves the reaction of pyridazine derivatives with trifluoroacetic anhydride or similar trifluoromethylating agents.
The molecular structure of 3-pyridazineacetonitrile, 6-(trifluoromethyl)- consists of a pyridazine ring substituted with a trifluoromethyl group at the 6-position and an acetonitrile functional group at the 3-position.
C(C#N)c1ncnc(c1)C(F)(F)F.The compound participates in various chemical reactions typical for pyridazines and nitriles. Notable reactions include:
The mechanism of action for 3-pyridazineacetonitrile, 6-(trifluoromethyl)- involves several steps depending on the type of reaction it undergoes:
Experimental studies often provide insight into the kinetics and thermodynamics associated with these reactions, revealing activation energies and preferred pathways.
3-Pyridazineacetonitrile, 6-(trifluoromethyl)- has several scientific uses:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8